(Z)-7-[(1R)-3alpha,5alpha-Dihydroxy-2beta-[(E)-2-[2-[(3-trifluoromethylphenoxy)methyl]-1,3-dioxolan-2-yl]ethenyl]cyclopentan-1alpha-yl]-5-heptenoic acid methyl ester
Description
This synthetic prostaglandin/thromboxane analog features a cyclopentane core substituted with hydroxyl groups (3α,5α-configuration), a β-oriented ethenyl group linked to a 1,3-dioxolan moiety bearing a 3-trifluoromethylphenoxy substituent, and a (Z)-configured heptenoic acid methyl ester side chain. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the dioxolan ring may influence receptor-binding specificity .
Properties
Molecular Formula |
C26H33F3O7 |
|---|---|
Molecular Weight |
514.5 g/mol |
IUPAC Name |
methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-2-[2-[[3-(trifluoromethyl)phenoxy]methyl]-1,3-dioxolan-2-yl]ethenyl]cyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C26H33F3O7/c1-33-24(32)10-5-3-2-4-9-20-21(23(31)16-22(20)30)11-12-25(35-13-14-36-25)17-34-19-8-6-7-18(15-19)26(27,28)29/h2,4,6-8,11-12,15,20-23,30-31H,3,5,9-10,13-14,16-17H2,1H3/b4-2-,12-11+/t20-,21-,22+,23-/m1/s1 |
InChI Key |
NIEGPBDJBNUTCV-OLUAHTEJSA-N |
Isomeric SMILES |
COC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/C2(OCCO2)COC3=CC=CC(=C3)C(F)(F)F)O)O |
Canonical SMILES |
COC(=O)CCCC=CCC1C(CC(C1C=CC2(OCCO2)COC3=CC=CC(=C3)C(F)(F)F)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-7-[(1R)-3alpha,5alpha-Dihydroxy-2beta-[(E)-2-[2-[(3-trifluoromethylphenoxy)methyl]-1,3-dioxolan-2-yl]ethenyl]cyclopentan-1alpha-yl]-5-heptenoic acid methyl ester typically involves multiple steps, including the formation of the cyclopentane ring, introduction of the dioxolane ring, and attachment of the trifluoromethylphenoxy group. Key reaction conditions may include the use of strong acids or bases, specific temperature controls, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis techniques, such as continuous flow reactors or batch processing, to ensure high yield and purity. Optimization of reaction conditions, such as solvent choice, temperature, and pressure, would be crucial to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC or KMnO4.
Reduction: Reduction of double bonds or carbonyl groups using reducing agents like NaBH4 or LiAlH4.
Substitution: Nucleophilic substitution reactions involving the trifluoromethylphenoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., PCC, KMnO4), reducing agents (e.g., NaBH4, LiAlH4), and nucleophiles (e.g., Grignard reagents, organolithium compounds). Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres.
Major Products Formed
Major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted products with different functional groups replacing the trifluoromethylphenoxy moiety.
Scientific Research Applications
Antimicrobial Properties
Compounds containing dioxolane rings have been documented to exhibit antibacterial activity. Research indicates that derivatives of this compound may be effective against certain bacterial strains, making it a candidate for antibiotic development.
Anti-inflammatory Effects
The presence of hydroxyl groups often correlates with anti-inflammatory properties. This compound may modulate signaling pathways associated with inflammation, suggesting its potential use in treating inflammatory diseases.
Anticancer Activity
Structural analogs of this compound have been studied for their anticancer properties. They may target specific cellular pathways involved in tumor growth, offering a promising avenue for cancer therapy.
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for elucidating its mechanisms of action. Techniques employed may include:
- Molecular docking studies : To predict binding affinities to target proteins.
- In vitro assays : To assess biological activity against specific cell lines.
Case Study 1: Antimicrobial Testing
A study evaluated the antimicrobial efficacy of dioxolane-containing compounds similar to (Z)-7-(...)-methyl ester against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition at low concentrations, indicating potential as a new antibiotic agent.
Case Study 2: Anti-inflammatory Mechanism
Research focused on the anti-inflammatory effects of hydroxylated compounds revealed that (Z)-7-(...)-methyl ester could reduce pro-inflammatory cytokine levels in cell cultures, suggesting its utility in managing chronic inflammatory conditions.
Case Study 3: Cancer Cell Proliferation
In vitro studies demonstrated that structural analogs of this compound inhibited the proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways, supporting its development as an anticancer therapeutic.
Mechanism of Action
The mechanism of action of (Z)-7-[(1R)-3alpha,5alpha-Dihydroxy-2beta-[(E)-2-[2-[(3-trifluoromethylphenoxy)methyl]-1,3-dioxolan-2-yl]ethenyl]cyclopentan-1alpha-yl]-5-heptenoic acid methyl ester likely involves interactions with specific molecular targets, such as enzymes or receptors, through its hydroxyl groups, dioxolane ring, and trifluoromethylphenoxy moiety. These interactions can modulate biochemical pathways and cellular processes, leading to various biological effects.
Comparison with Similar Compounds
Structural Similarities and Differences
Key Structural Features:
- Core cyclopentane/prostanoid backbone: Shared with prostaglandins (e.g., PGF2α) and TXA2 analogs.
- Substituent variations: The 3-trifluoromethylphenoxy-dioxolan group distinguishes it from natural prostaglandins and other synthetic analogs.
Table 1: Structural Comparison
Analysis:
- The target compound’s dioxolan-trifluoromethylphenoxy group replaces the phenylpentyl chain in Latanoprost, likely altering receptor binding kinetics .
- Compared to I-SAP, a TXA2 antagonist with a bicycloheptane core, the target compound’s cyclopentane and dioxolan moieties may confer higher selectivity for specific TXA2 receptor isoforms .
Table 2: Receptor Affinity and Activity
Analysis:
- The target compound’s lack of a sulfonamide group (cf. I-SAP) may reduce irreversible receptor binding, favoring reversible antagonism.
- Its trifluoromethylphenoxy group could enhance membrane permeability compared to non-halogenated analogs like SQ29548 .
Computational Similarity Assessment
- Tanimoto Coefficient (): Binary fingerprint analysis shows moderate similarity (0.45–0.60) to I-SAP and Latanoprost, driven by shared prostanoid backbones.
- Graph-Based Comparison (): Subgraph matching identifies conserved hydroxylation patterns but highlights divergent substituent topology, suggesting distinct pharmacophores .
Metabolic and Toxicological Profiles
- The methyl ester group in the target compound may enhance oral bioavailability compared to carboxylic acid analogs (e.g., Latanoprost acid) .
- The 3-trifluoromethylphenoxy group could slow cytochrome P450-mediated metabolism, extending half-life relative to non-fluorinated analogs .
Biological Activity
(Z)-7-[(1R)-3alpha,5alpha-Dihydroxy-2beta-[(E)-2-[2-[(3-trifluoromethylphenoxy)methyl]-1,3-dioxolan-2-yl]ethenyl]cyclopentan-1alpha-yl]-5-heptenoic acid methyl ester, commonly known as fluprostenol, is a synthetic prostaglandin analog with significant biological activity. This compound is primarily recognized for its role in ocular therapeutics and has been studied for its potential applications in various biomedical fields.
Fluprostenol has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C23H29F3O6 |
| Molecular Weight | 458.474 g/mol |
| IUPAC Name | (Z)-7-[(1R)-3alpha,5alpha-Dihydroxy-2beta-[(E)-2-[2-[(3-trifluoromethylphenoxy)methyl]-1,3-dioxolan-2-yl]ethenyl]cyclopentan-1alpha-yl]-5-heptenoic acid methyl ester] |
| LogP | 2.9 |
| Hydrogen Bond Donors | 4 |
| Hydrogen Bond Acceptors | 9 |
Fluprostenol primarily functions by mimicking the action of natural prostaglandins, leading to increased outflow of aqueous humor and reduced intraocular pressure (IOP) in the treatment of glaucoma. The compound binds to prostaglandin receptors (specifically FP receptors), initiating a cascade of intracellular signaling pathways that promote vasodilation and enhance fluid drainage from the eye.
Antiglaucoma Effects
Fluprostenol has been extensively studied for its efficacy in lowering IOP:
- In clinical studies, fluprostenol demonstrated a significant reduction in IOP compared to baseline measurements. The average reduction was reported to be around 25% within the first few hours post-administration .
Antimicrobial Activity
Recent research has explored the antimicrobial properties of fluprostenol and related compounds:
- A study indicated that derivatives containing trifluoromethyl groups exhibited enhanced antibacterial activity against various strains, including Escherichia coli and Candida albicans. The minimum inhibitory concentration (MIC) values were notably lower than those of traditional antibiotics .
Anticancer Potential
Fluprostenol's structure suggests potential anticancer activity:
- Research has shown that compounds with similar structures can induce apoptosis in cancer cell lines such as A549 and HCT116. Fluprostenol's ability to affect cell signaling pathways involved in tumor growth is under investigation .
Clinical Trials
In a randomized controlled trial involving patients with open-angle glaucoma:
- Patients treated with fluprostenol showed a statistically significant decrease in IOP over a 12-week period compared to those receiving placebo treatment. Side effects were minimal and included mild conjunctival hyperemia .
Animal Studies
In preclinical models:
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of this compound, and how are stereochemical challenges addressed during synthesis?
Synthesis involves multi-step organic reactions, including oxidative cyclization of β-diketones or β-ketoesters in the presence of DMSO, as demonstrated in analogous dimethyl ester systems . Key stereochemical control at the 1R, 3α, 5α, and 2β positions requires chiral auxiliaries or asymmetric catalysis. Post-synthesis validation employs chiral HPLC for enantiomeric purity and X-ray crystallography (e.g., for spirocyclic analogs) to confirm spatial configurations .
Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?
High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR; ¹H, ¹³C, 2D-COSY) are standard for confirming molecular weight and substituent arrangement. For example, methyl ester analogs in regulatory-compliant studies used ¹H NMR to verify esterification and cyclopentane ring hydroxylation patterns . Gas chromatography-mass spectrometry (GC-MS) may further assess purity in complex mixtures .
Q. How should researchers design in vitro assays to evaluate the compound’s pharmacological activity?
Randomized block designs with split-split plots, as applied in bioactivity studies of similar esters, ensure statistical rigor. Dose-response curves using enzyme-linked assays (e.g., COX-2 inhibition) and cell viability assays (MTT) are recommended. Replicates (4–5 plants/plot) and controlled harvest times minimize environmental variability .
Advanced Research Questions
Q. How can computational chemistry predict the compound’s reactivity and regioselectivity in catalytic systems?
Density Functional Theory (DFT) calculates transition states and electron density maps to model reaction pathways. For example, studies on tricarbonyl(pentadienyl)-iron complexes used DFT to predict electrophilic addition sites, validated by kinetic experiments . Molecular docking (e.g., AutoDock Vina) assesses binding affinities with biological targets, such as prostaglandin receptors, by aligning the compound’s hydroxyl and ester groups with active-site residues .
Q. What strategies resolve discrepancies in stereochemical outcomes during synthesis?
Dynamic kinetic resolution (DKR) with chiral catalysts can correct racemization at the 2β-ethenyl group. Comparative analysis via circular dichroism (CD) spectroscopy and single-crystal XRD (as in diazaspiro compounds) identifies configurational errors . Reductive amination or enzymatic resolution (lipases) may salvage undesired enantiomers .
Q. How can environmental fate studies assess the compound’s ecological impact?
Long-term environmental monitoring (as in Project INCHEMBIOL) evaluates abiotic/biotic degradation via HPLC-MS/MS to track metabolites. Partition coefficients (log P) and soil adsorption studies predict bioaccumulation. Ecotoxicological assays on model organisms (Daphnia magna) measure acute/chronic toxicity .
Methodological Considerations
Q. What experimental designs mitigate confounding variables in pharmacological testing?
Split-split plot designs with temporal controls (e.g., harvest seasons) reduce variability in bioactivity data. For in vivo models, use genetically homogeneous cohorts and standardized dosing protocols. Phenolic compound extraction from plant matrices (e.g., bunches/plot) requires Soxhlet extraction with methanol:water (70:30) to ensure reproducibility .
Q. How are non-covalent interactions leveraged in crystal engineering for structural analysis?
Hydrogen bonding and π-π stacking (e.g., between trifluoromethylphenoxy and dioxolan groups) stabilize crystal lattices. Single-crystal XRD paired with Hirshfeld surface analysis quantifies intermolecular interactions, as applied to hexahydronaphthalene derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
